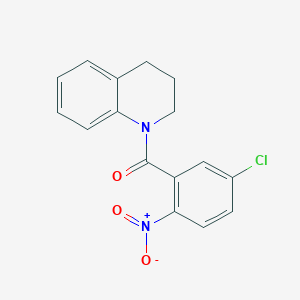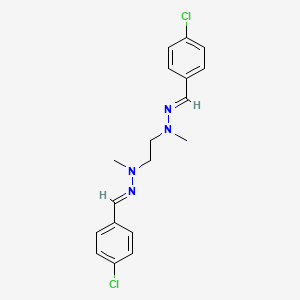
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CNBQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. This molecule has a unique structure that makes it a promising candidate for drug development, particularly in the fields of cancer and neurodegenerative diseases.
作用机制
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of potential pharmacological properties, making it a versatile molecule for studying various diseases. However, one limitation of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its toxicity. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in vivo, which will be important for its potential use as a therapeutic agent.
合成方法
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with 5-chloro-ortho-nitroaniline to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. This synthesis method has been optimized to yield high purity and high yields of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.
科学研究应用
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been shown to have anti-cancer properties, particularly against breast cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-7-8-15(19(21)22)13(10-12)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVUPSIULFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)


![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)
![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)